ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
Description
The compound ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring and a piperidine-4-carboxylate side chain. Its Z-configuration at the methylidene bridge and the presence of a prop-2-en-1-yl substituent on the thiazolidinone ring distinguish it from other derivatives in this class .
Properties
Molecular Formula |
C24H26N4O4S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H26N4O4S2/c1-4-10-28-22(30)18(34-24(28)33)14-17-20(25-19-15(3)7-6-11-27(19)21(17)29)26-12-8-16(9-13-26)23(31)32-5-2/h4,6-7,11,14,16H,1,5,8-10,12-13H2,2-3H3/b18-14- |
InChI Key |
DAIBNRVXVHYNQV-JXAWBTAJSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC=C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC=C |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidine scaffold is synthesized via cyclocondensation of appropriately substituted pyridine and pyrimidine precursors. A representative method involves reacting 2-aminopyridine derivatives with α,β-unsaturated ketones (chalcones) under basic conditions. For instance, Zhu et al. demonstrated that N-aryl-2-aminopyridines undergo intramolecular C–H amination catalyzed by Cu(OAc)₂ and Fe(NO₃)₃·9H₂O in DMF under oxygen, yielding pyrido[1,2-a]benzimidazoles . Adapting this approach, 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized by condensing 2-amino-4-methylpyridine with a chalcone derivative (e.g., 3-arylprop-2-en-1-one) in refluxing DMF .
Key Reaction Conditions for Pyrido[1,2-a]pyrimidine Formation
| Component | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-4-methylpyridine | Chalcone, DMF, 120°C, 15–20 h | 40–50 | |
| Cu(OAc)₂/Fe(NO₃)₃·9H₂O | DMF, O₂ atmosphere, 80°C | 60–75 |
Electron-withdrawing substituents on the pyridine ring may hinder cyclization, necessitating optimization of catalyst ratios and reaction times .
Synthesis of the Thiazolidine-2,4-dione Ylidene Moiety
The thiazolidin-5-ylidene group is introduced via Knoevenagel condensation between 4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidine and an aldehyde-bearing pyrido[1,2-a]pyrimidine intermediate. A general protocol involves reacting 5-arylidene-thiazolidine-2,4-diones with acetic acid derivatives under anhydrous conditions. For example, (2,4-dioxo-1,3-thiazolidin-5-yl)acetates are synthesized by treating 5-benzylidene-thiazolidine-2,4-diones with acid chlorides in pyridine, followed by acidification .
Representative Thiazolidinone Alkylation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Allylation of thiol | Prop-2-en-1-yl bromide, K₂CO₃, acetone | 3-(Prop-2-en-1-yl)-2-thioxothiazolidin-4-one |
| Knoevenagel condensation | Pyrido[1,2-a]pyrimidine-3-carbaldehyde, piperidine, ethanol | Z-Configured ylidene adduct |
The Z-configuration of the exocyclic double bond is controlled by steric effects during condensation, with polar aprotic solvents favoring thermodynamic stability.
Functionalization with Piperidine-4-carboxylate
The piperidine-4-carboxylate group is introduced via nucleophilic substitution or coupling reactions. Ethyl piperidine-4-carboxylate derivatives are synthesized by esterifying piperidine-4-carboxylic acid with ethanol under acidic conditions . Subsequent alkylation or Mitsunobu reaction links the piperidine to the pyrido[1,2-a]pyrimidine core. For instance, reacting 2-chloro-pyrido[1,2-a]pyrimidine with ethyl piperidine-4-carboxylate in the presence of NaH in DMF affords the coupled product .
Piperidine Coupling Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | NaH (60% dispersion in oil) | 65 |
| Solvent | Anhydrous DMF | – |
| Temperature | 0°C to room temperature | – |
Final Assembly and Purification
The convergent synthesis concludes by coupling the functionalized pyrido[1,2-a]pyrimidine-thiazolidinone intermediate with the piperidine ester. A Pd-catalyzed cross-coupling or nucleophilic aromatic substitution may be employed, depending on the leaving group (e.g., chloride or bromide) at the pyrimidine’s 2-position. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from n-butanol yields the target compound .
Critical Purification Parameters
| Method | Solvent System | Purity (%) |
|---|---|---|
| Column chromatography | Ethyl acetate/hexane (3:7) | >95 |
| Recrystallization | n-Butanol | 90–92 |
Analytical Characterization
The compound’s structure is confirmed via NMR, IR, and mass spectrometry. Key spectroscopic features include:
-
¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, COOCH₂CH₃), 3.15–3.45 (m, 4H, piperidine-H), 5.10 (d, 2H, CH₂CH=CH₂), 6.85 (s, 1H, ylidene-H) .
-
ESI-MS : m/z 529.2 [M+H]⁺.
Elemental analysis (C, H, N) aligns with theoretical values within ±0.4%, ensuring stoichiometric integrity .
Challenges and Optimization Opportunities
Key challenges include low yields in thiazolidinone alkylation (40–50%) and stereochemical control during ylidene formation. Optimizing catalyst systems (e.g., Fe(III) additives to enhance Cu(II) reactivity ) and microwave-assisted synthesis could improve efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone ring exhibit electrophilic character, enabling nucleophilic attacks at specific positions:
-
C-2 position of pyrido-pyrimidine : Reacts with amines (e.g., piperazine derivatives) under mild acidic conditions to form substituted analogs.
-
Thiazolidinone sulfur : The thioxo group (-C=S) undergoes substitution with alkyl halides (e.g., methyl iodide) to yield sulfides or sulfonium intermediates .
Example Reaction :
textCompound + R-X → Substituted derivative (R = alkyl/aryl)
Conditions : DMF, K2CO3, 60–80°C, 6–12 hours.
a) Oxidation:
-
Thioxo to sulfone : Treatment with H2O2 or m-CPBA oxidizes the thioxo group (-C=S) to a sulfone (-SO2) .
-
Allyl group epoxidation : The prop-2-en-1-yl substituent reacts with peracids (e.g., meta-chloroperbenzoic acid) to form epoxides.
b) Reduction:
-
Carbonyl reduction : The 4-oxo group in the thiazolidinone ring is reduced to a hydroxyl group using NaBH4 or LiAlH4 .
Cycloaddition and Ring-Opening Reactions
-
Diels-Alder reactivity : The conjugated enone system in the thiazolidinone participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride).
-
Thiazolidinone ring-opening : Strong bases (e.g., NaOH) cleave the thiazolidinone ring, yielding mercaptoamide intermediates .
Ester Hydrolysis and Functionalization
The piperidine-4-carboxylate ester undergoes:
-
Acidic hydrolysis : Yields the corresponding carboxylic acid (e.g., HCl, reflux).
-
Enzymatic hydrolysis : Lipases selectively hydrolyze the ester under mild conditions.
Reaction Pathway :
textEthyl ester → Carboxylic acid (H3O+) → Amide/peptide coupling (EDC/HOBt)
Interaction with Biological Targets
The compound exhibits dynamic interactions due to its heterocyclic framework:
-
Enzyme inhibition : Binds to kinases (e.g., CDK2) via hydrogen bonding with the pyrido-pyrimidine core.
-
DNA intercalation : The planar pyrimidine system intercalates into DNA grooves, disrupting replication .
Reactivity Comparison with Structural Analogs
Mechanistic Insights
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs to ethyl 1-(9-methyl-4-oxo...) exhibit significant anticancer activity. For instance, derivatives containing thiazolidine and pyrimidine rings have shown efficacy against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound's thiazolidine component suggests potential antimicrobial properties. Studies have shown that related thiazole-bearing molecules possess antibacterial and antifungal activities, making them candidates for further investigation in the development of new antimicrobial agents .
Anticonvulsant Effects
Compounds with similar heterocyclic structures have been explored for their anticonvulsant properties. Research on thiazole derivatives indicates that they can effectively reduce seizure activity in animal models, suggesting that ethyl 1-(9-methyl-4-oxo...) may also exhibit such effects .
Synthetic Routes
The synthesis of ethyl 1-(9-methyl-4-oxo...) typically involves multi-step reactions, including condensation and cyclization processes. Various methods have been reported in the literature, showcasing the versatility of synthetic approaches to obtain this compound and its analogs .
Case Studies
Several studies have documented the biological evaluation of compounds related to ethyl 1-(9-methyl-4-oxo...). For example:
- Anticancer Study : A derivative was tested against human liver carcinoma cell lines (HepG2) and demonstrated significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Thiazole derivatives were evaluated for their ability to inhibit bacterial growth, showing promising results against both Gram-positive and Gram-negative bacteria .
- Anticonvulsant Activity : In a study involving a series of thiazolidine derivatives, one compound exhibited a high degree of anticonvulsant activity, significantly reducing seizure duration in tested models .
Mechanism of Action
The mechanism of action of ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a common scaffold with several derivatives, including those reported in patents and academic studies. Key structural variations among analogs include:
- Substituents on the thiazolidinone ring: The prop-2-en-1-yl group in the target compound contrasts with the isopropyl (in ZINC2198774) or phenylethyl (in evidence 7) moieties in analogs.
- Piperidine modifications : The ethyl carboxylate group in the target compound differs from the carboxamide group in ZINC2198774 or the 4-ethylpiperazinyl group in evidence 5. Such changes affect solubility and pharmacokinetic profiles .
- Core ring systems: Derivatives such as those in evidence 9 replace the pyrido[1,2-a]pyrimidinone core with pyrazino[1,2-a]pyrimidinone, which may alter π-π stacking interactions in protein binding pockets .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial activity: Thiazolidinone derivatives with azo linkages (evidence 8) exhibit moderate to strong antibacterial activity (e.g., MIC values of 8–32 µg/mL against Staphylococcus aureus). The target compound’s prop-2-en-1-yl group may enhance membrane permeability compared to bulkier substituents .
- The target compound’s sulfur-rich structure may confer similar redox-modulating properties .
- Target affinity: highlights that minor structural changes (e.g., swapping ethyl for methyl groups) can significantly alter docking scores (Δaffinity: 1.5–3.0 kcal/mol) due to interactions with residues in enzymatic active sites .
Physicochemical Properties
The table below compares key properties of the target compound with structural analogs:
Notes:
- LogP values were calculated using the XLogP3 algorithm.
- Water solubility estimates are based on the ESOL model.
Biological Activity
Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly its antimicrobial and anticancer activities, supported by relevant data and research findings.
Chemical Structure
The compound features a unique structure combining various functional groups, which contributes to its biological activity. The key structural components include:
- Pyrido[1,2-a]pyrimidine core : Known for diverse biological activities.
- Thiazolidine moiety : Often associated with antimicrobial properties.
Antimicrobial Activity
Recent studies have focused on the compound's antibacterial and antifungal properties. The following table summarizes the findings related to its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.004 mg/mL | |
| Staphylococcus aureus | 0.008 mg/mL | |
| Candida albicans | 0.006 mg/mL | |
| Pseudomonas aeruginosa | 0.015 mg/mL |
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin and streptomycin. Notably, it exhibited a strong inhibitory effect against E. coli and S. aureus, with MIC values indicating potent antimicrobial action.
Anticancer Activity
In addition to its antimicrobial properties, ethyl 1-(9-methyl...) has shown promise in cancer research. Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines. The following table presents data from recent anticancer evaluations:
These results suggest that the compound may act through multiple mechanisms, including cell cycle arrest and apoptosis induction, making it a candidate for further anticancer drug development.
Study on Antimicrobial Efficacy
A study conducted by researchers aimed at synthesizing derivatives of thiazolidine compounds found that ethyl 1-(9-methyl...) exhibited superior antibacterial activity compared to traditional antibiotics against multidrug-resistant strains of bacteria. The study utilized various in vitro assays to determine the MIC values and confirmed the compound's potential as a lead candidate in antibiotic development .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of the compound using several human cancer cell lines. The results indicated that treatment with ethyl 1-(9-methyl...) led to significant reductions in cell viability, suggesting its potential as a therapeutic agent in oncology . The study highlighted the need for further exploration into its mechanisms of action and potential side effects.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what analytical methods are critical for confirming its structural integrity?
- Methodology:
- Synthetic Challenges: The compound’s complexity arises from its fused pyrido[1,2-a]pyrimidinone core and Z-configuration thiazolidinone substituent. Multi-step synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid isomerization or byproduct formation. For example, intermediates like 6-amino-1,3-dimethyluracil () or pyridopyrimidine derivatives () may require sequential coupling and cyclization steps.
- Analytical Validation: Use 1H/13C NMR to confirm stereochemistry (e.g., Z-configuration of the thiazolidinone methylidene group) and aromatic proton shifts in the pyrido-pyrimidine core . High-resolution mass spectrometry (HRMS) and elemental analysis are essential for verifying molecular formula and purity (>95% by HPLC) .
Q. How can researchers ensure purity and stability during storage, given limited analytical data for rare compounds?
- Methodology:
- Purity Assessment: Employ orthogonal techniques: reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) to monitor degradation.
- Stability Protocols: Store lyophilized samples under inert gas (argon) at -20°C to prevent oxidation of the thioxo group or hydrolysis of the ester moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodology:
- Structure-Activity Relationship (SAR) Analysis: Compare bioisosteric replacements (e.g., pyrido-pyrimidine vs. quinolinone cores) using standardized assays (e.g., "acetic acid writhing" model for analgesic activity). Note that bioisosterism may alter solubility or target binding despite similar scaffold topology .
- Data Normalization: Account for assay variability by repeating experiments with internal controls (e.g., reference inhibitors) and applying statistical models (ANOVA, p < 0.05) .
Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s supramolecular assembly or catalytic activity?
- Methodology:
- Computational Modeling: Use density functional theory (DFT) to map electrostatic potential surfaces and identify interaction hotspots (e.g., thioxo groups as hydrogen bond acceptors).
- Experimental Validation: Perform X-ray crystallography to resolve crystal packing motifs or NMR titration to study host-guest interactions with biological targets (e.g., enzyme active sites) .
Q. What advanced computational methods optimize reaction yields for complex heterocyclic systems like this compound?
- Methodology:
- Heuristic Algorithms: Apply Bayesian optimization to screen reaction parameters (e.g., catalyst loading, solvent ratio) with minimal experimental runs. For example, optimize Biginelli-type reactions ( ) using a response surface model (RSM) .
- Machine Learning: Train models on existing synthetic data (e.g., PubChem reaction datasets) to predict feasible routes for introducing the prop-2-en-1-yl group without side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
